molecular formula C26H24BrN3O2 B15021005 N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide

N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide

Cat. No.: B15021005
M. Wt: 490.4 g/mol
InChI Key: GEJLZOQCWSCCGH-RWPZCVJISA-N
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Description

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Chemical Reactions Analysis

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

    Indole-3-carbinol: A compound found in cruciferous vegetables that has potential anticancer properties.

    Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.

Properties

Molecular Formula

C26H24BrN3O2

Molecular Weight

490.4 g/mol

IUPAC Name

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2-bromo-4-methylphenoxy)acetamide

InChI

InChI=1S/C26H24BrN3O2/c1-18-12-13-25(23(27)14-18)32-17-26(31)29-28-15-22-19(2)30(16-20-8-4-3-5-9-20)24-11-7-6-10-21(22)24/h3-15H,16-17H2,1-2H3,(H,29,31)/b28-15+

InChI Key

GEJLZOQCWSCCGH-RWPZCVJISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)Br

Origin of Product

United States

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